Sir-6-cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sir-6-cooh can be synthesized by activating the free carboxylic acid with various coupling agents. This activation allows for the preparation of custom silicon rhodamine probes. The compound can be coupled to a variety of ligands, including antibodies, drugs, proteins, or nucleic acids .
Industrial Production Methods
The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sir-6-cooh undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can be activated and coupled to small molecules, peptides, proteins, or oligonucleotides.
Substitution Reactions: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include coupling agents such as carbodiimides and amines. The reactions typically occur under mild conditions to preserve the integrity of the fluorophore .
Major Products Formed
The major products formed from reactions involving this compound are custom silicon rhodamine conjugates, which can be used for various applications in research and industry .
Scientific Research Applications
Sir-6-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorophore for labeling and tracking molecules in chemical reactions.
Biology: Employed in live-cell imaging to study cellular processes and protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality reagents and materials for research purposes.
Mechanism of Action
Sir-6-cooh exerts its effects through its ability to conjugate with various ligands, allowing for the creation of custom probes. The molecular targets and pathways involved include the specific binding sites on proteins, peptides, and other molecules that the fluorophore can attach to .
Comparison with Similar Compounds
Similar Compounds
Silicon Rhodamine (SiR): The parent compound of Sir-6-cooh, which lacks the 6-carboxylic acid group.
SiR-COOH Ester: Another derivative of silicon rhodamine with different functional groups.
Uniqueness
This compound is unique due to its 6-carboxylic acid group, which allows for the preparation of custom conjugates. This feature, combined with its high photostability and compatibility with superresolution microscopy, makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C27H28N2O4Si |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylic acid |
InChI |
InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)27(20)22-13-16(25(30)31)7-10-19(22)26(32)33-27/h7-15H,1-6H3,(H,30,31) |
InChI Key |
QDXBSEDMYNDYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
Origin of Product |
United States |
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